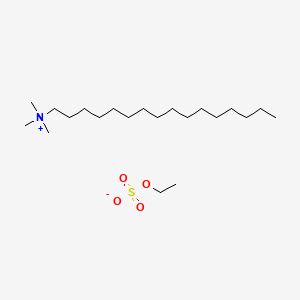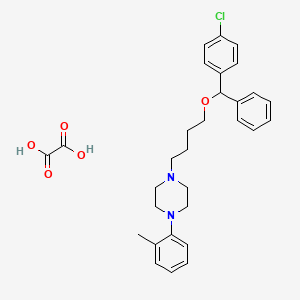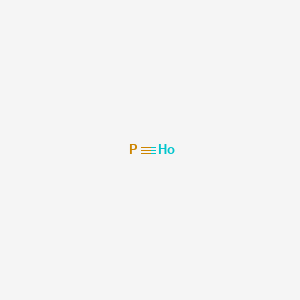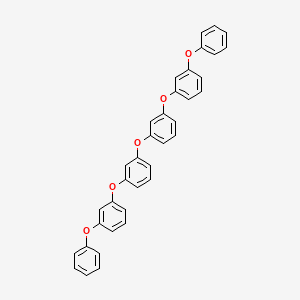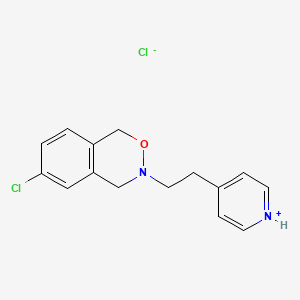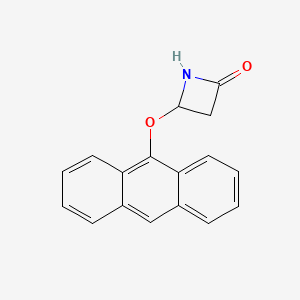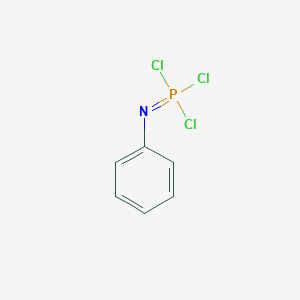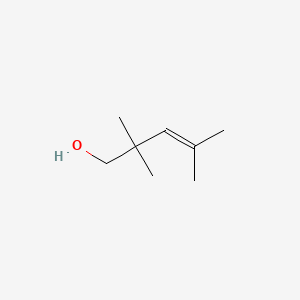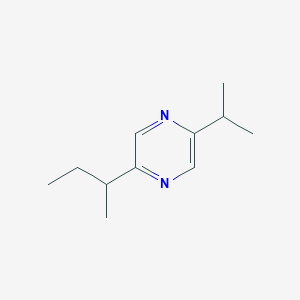
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- is a complex organic compound that features a benzodioxane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- typically involves multiple steps. One common method starts with the lithiation of 1,4-benzodioxan-2-carboxylic acid at the C(3) position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction conditions often require low temperatures, such as -78°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzodioxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmos
Properties
CAS No. |
100447-56-1 |
|---|---|
Molecular Formula |
C23H28ClNO6 |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(2-morpholin-4-ium-4-ylethoxy)ethyl (2S,3R)-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO6.ClH/c25-23(28-17-16-27-15-12-24-10-13-26-14-11-24)22-21(18-6-2-1-3-7-18)29-19-8-4-5-9-20(19)30-22;/h1-9,21-22H,10-17H2;1H/t21-,22+;/m0./s1 |
InChI Key |
OUCUJUQTYSJDGQ-UMIAIAFLSA-N |
Isomeric SMILES |
C1COCC[NH+]1CCOCCOC(=O)[C@H]2[C@@H](OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
C1COCC[NH+]1CCOCCOC(=O)C2C(OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


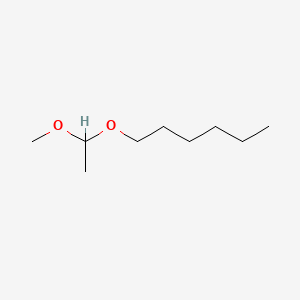
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
